2-Nitro-4-(trifluoromethyl)phenylacetic acid is an organic compound characterized by a phenylacetic acid backbone with a nitro group and a trifluoromethyl group attached to the aromatic ring. Its chemical formula is and it has a molecular weight of approximately 249.14 g/mol . The compound is notable for its unique structure, which includes both electron-withdrawing groups that can significantly influence its chemical reactivity and biological activity.
2-Nitro-4-(trifluoromethyl)phenylacetic acid can undergo various chemical transformations:
Research indicates that 2-nitro-4-(trifluoromethyl)phenylacetic acid exhibits potential biological activities, including antimicrobial and anti-inflammatory properties. Its structure allows for interactions with biological targets, particularly in the realm of pain modulation and inflammation control. Compounds with similar structures have been known to interact with peripheral sensory trigeminal nerves, suggesting potential applications in pain management .
The synthesis of 2-nitro-4-(trifluoromethyl)phenylacetic acid typically involves several key steps:
This multi-step synthesis allows for high yields and the ability to modify substituents on the aromatic ring.
2-Nitro-4-(trifluoromethyl)phenylacetic acid has several applications:
Studies have shown that compounds similar to 2-nitro-4-(trifluoromethyl)phenylacetic acid interact with various biological systems, particularly through modulation of inflammatory pathways. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability . Furthermore, research into its interaction with specific receptors continues to elucidate its pharmacological potential.
Several compounds share structural similarities with 2-nitro-4-(trifluoromethyl)phenylacetic acid. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
2-Nitro-4-trifluoromethylbenzoic acid | 320-94-5 | 0.82 |
4-Nitro-2-(trifluoromethyl)benzoic acid | 320-37-6 | 0.82 |
5-Nitro-2-(trifluoromethyl)benzoic acid | 847547-06-2 | 0.82 |
4-Nitro-3-(trifluoromethyl)benzaldehyde | 101066-57-3 | 0.81 |
2-Nitro-5-(trifluoromethyl)benzaldehyde | 1176723-57-1 | 0.81 |
The presence of both a nitro and trifluoromethyl group on the phenyl ring sets this compound apart from others listed. This unique combination enhances its reactivity and biological activity, making it particularly interesting for research in medicinal chemistry .
Irritant